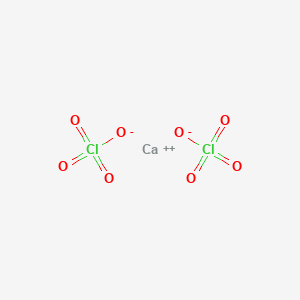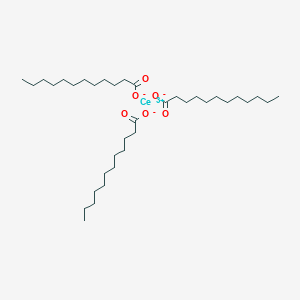
6,7-ADTN hidrobromuro
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El bromhidrato de 6,7-ADTN tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El bromhidrato de 6,7-ADTN ejerce sus efectos al actuar como un agonista del receptor de dopamina . Inhibe competitivamente las enzimas monoamino oxidasa, regulando así la actividad de los neurotransmisores . Los objetivos moleculares incluyen los receptores de dopamina, y las vías involucradas están relacionadas con el metabolismo de los neurotransmisores y la señalización de los receptores .
Análisis Bioquímico
Biochemical Properties
6,7-ADTN hydrobromide interacts with dopamine D1 receptors . As a dopamine agonist, it can bind to these receptors and mimic the action of dopamine, a neurotransmitter that plays a crucial role in several brain functions, including mood, reward, and motor control .
Cellular Effects
The cellular effects of 6,7-ADTN hydrobromide are primarily related to its role as a dopamine agonist . By binding to dopamine receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6,7-ADTN hydrobromide involves its competitive inhibition of MAO enzymes . This inhibition provides valuable insights into the regulatory mechanisms of neurotransmitter activity .
Temporal Effects in Laboratory Settings
In laboratory settings, 6,7-ADTN hydrobromide is soluble in water to 100 mM . It is recommended to prepare and use solutions on the same day. If stock solutions are made in advance, they should be stored as aliquots in tightly sealed vials at -20°C .
Dosage Effects in Animal Models
The effects of 6,7-ADTN hydrobromide vary with different dosages in animal models . For instance, in a study involving chicks, it was found that intravitreal administration of 6,7-ADTN hydrobromide inhibited the development of form-deprivation myopia and lens-induced myopia in a dose-dependent manner .
Metabolic Pathways
6,7-ADTN hydrobromide is involved in the dopamine metabolic pathway . It interacts with dopamine D1 receptors and influences the activity of MAO enzymes, which play a key role in the metabolism of dopamine .
Métodos De Preparación
La síntesis del bromhidrato de 6,7-ADTN implica la deshalogenación catalítica de tritio de un precursor dibromo adecuado . Las condiciones de reacción típicamente incluyen el uso de cromatografía líquida de alto rendimiento (HPLC) y resonancia magnética nuclear de tritio (RMN) para la caracterización .
Análisis De Reacciones Químicas
El bromhidrato de 6,7-ADTN experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque los mecanismos de reacción detallados no están ampliamente documentados.
Reducción: Las reacciones de reducción pueden implicar la conversión del compuesto a sus derivados de amina correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los grupos amino e hidroxilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agua libre de oxígeno que contiene antioxidantes como metabisulfito de sodio . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
El bromhidrato de 6,7-ADTN es único debido a su estructura específica y función como agonista del receptor de dopamina. Compuestos similares incluyen:
Dopamina: Un neurotransmisor natural con actividad receptora similar.
Apomorfina: Otro agonista del receptor de dopamina utilizado en la investigación y los entornos clínicos.
Bromocriptina: Un agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson y otros trastornos.
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y aplicaciones específicas.
Propiedades
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHIOBQEXZBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017128 | |
| Record name | (+/-)-ADTN hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-86-5 | |
| Record name | 2-Amino-6,7-dihydroxytetralin hydrobromide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-ADTN hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-ADTN hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6,7-DIHYDROXYTETRALIN HYDROBROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1P469341B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















